4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Catalog No.
S3276940
CAS No.
573695-80-4
M.F
C21H23NO4S
M. Wt
385.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothio...

CAS Number

573695-80-4

Product Name

4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide

Molecular Formula

C21H23NO4S

Molecular Weight

385.48

InChI

InChI=1S/C21H23NO4S/c1-2-13-26-20-10-8-18(9-11-20)21(23)22(15-17-6-4-3-5-7-17)19-12-14-27(24,25)16-19/h2-11,19H,1,12-16H2

InChI Key

LIFMAXSTPAJAMG-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3

solubility

not available

Cardiovascular Applications

Specific Scientific Field: Cardiology and vascular biology.

Summary of Application: The compound has vasodilatory effects and may be useful in treating hypertension or ischemic heart disease.

Experimental Procedures:

    Isolated Vessel Studies: Using isolated arteries, measure vasodilation response to the compound.

    Animal Models: Administer the compound to hypertensive or ischemic animals.

Results:

    Vasodilation: Improved blood flow due to relaxation of vascular smooth muscle.

    Blood Pressure Regulation: Lowered blood pressure in hypertensive animals.

    Cardioprotective Effects: Reduced ischemic damage.

: Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators : Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as G protein-gated inwardly-rectifying potassium (GIRK) channel activators : Rapid synthetic approaches to libraries of diversified 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions

4-(Allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound characterized by its unique molecular structure. Its molecular formula is C19H21N3O4SC_{19}H_{21}N_{3}O_{4}S, and it has a molecular weight of approximately 387.5 g/mol. The compound features a central amide bond connecting a benzamide moiety to both an allyloxy group and a benzyl group, along with a tetrahydrothiophene ring that contains two oxygen atoms in its dioxo form. This structure contributes to the compound's potential biological activity and chemical reactivity.

The chemical reactivity of 4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can be attributed to its functional groups:

  • Amide Bond: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Allyloxy Group: The allyloxy group may participate in various reactions, including nucleophilic substitution and polymerization due to the presence of a double bond.
  • Tetrahydrothiophene Ring: The sulfur atom in the tetrahydrothiophene ring can engage in oxidation-reduction reactions, potentially forming sulfoxides or sulfones.

This compound has demonstrated significant biological activity, particularly in cardiovascular applications. It exhibits vasodilatory effects, making it a candidate for treating conditions such as hypertension and ischemic heart disease. In isolated vessel studies, it has been shown to improve blood flow by relaxing vascular smooth muscle, thereby lowering blood pressure in hypertensive animal models. Additionally, its cardioprotective effects may reduce ischemic damage during cardiac events.

The synthesis of 4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps:

  • Formation of the Tetrahydrothiophene Derivative: The starting material can be synthesized through cyclization reactions involving appropriate thiol precursors.
  • Amidation Reaction: The tetrahydrothiophene derivative is then reacted with benzylamine or related compounds to form the amide bond.
  • Allylation: An allyl halide can be used to introduce the allyloxy group at the para position of the benzamide structure through nucleophilic substitution.

These methods may vary based on specific laboratory conditions and desired yields.

The primary applications of 4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide include:

  • Pharmaceutical Development: As a potential therapeutic agent for cardiovascular diseases due to its vasodilatory properties.
  • Research: Used in studies focusing on vascular biology and pharmacological effects on blood pressure regulation.
  • Chemical Intermediates: It may serve as an intermediate in synthesizing other biologically active compounds.

Interaction studies have indicated that this compound may interact with various biological targets involved in vascular regulation. These interactions are critical for understanding its mechanism of action and potential side effects:

  • Receptor Binding: Investigations into its binding affinity for vascular receptors could elucidate its vasodilatory effects.
  • Protein Interactions: Studies focusing on how this compound interacts with plasma proteins may reveal insights into its pharmacokinetics and bioavailability.

Several compounds share structural similarities with 4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
N-benzylbenzamideBenzamide structure without heterocyclic ringSimpler structure with no vasodilatory properties
4-(Allyloxy)benzamideLacks the tetrahydrothiophene moietyFocused on simpler amide interactions
N-(1,1-dioxidotetrahydrothiophen)benzamideSimilar heterocyclic component but without allyloxy groupMay exhibit different biological activities

The uniqueness of 4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide lies in its combination of an allyloxy group and a tetrahydrothiophene ring, contributing to its specific pharmacological profile and potential applications in cardiovascular therapy.

XLogP3

3.1

Dates

Last modified: 08-19-2023

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